molecular formula C7H7ClF2IN B13490703 1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride

Cat. No.: B13490703
M. Wt: 305.49 g/mol
InChI Key: IWKQUMSTMFEYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride is a fluorinated aromatic amine compound It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride typically involves the following steps:

    Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.

    Amination: Introduction of the methanamine group.

The reaction conditions often involve the use of specific catalysts and solvents to facilitate the halogenation and amination processes. For instance, the halogenation might be carried out using fluorinating agents like Selectfluor, while the iodination could involve iodine or iodine monochloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The methanamine group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction reactions would modify the methanamine group.

Scientific Research Applications

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The methanamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Iodophenyl)methanamine: Similar structure but lacks the fluorine atoms.

    (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride: Similar but with different positions of the fluorine atoms.

Uniqueness

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly influence its chemical properties and reactivity compared to similar compounds.

Biological Activity

1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride is a halogenated aromatic compound that has garnered attention in biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetic properties, and relevant case studies.

The compound features a difluoro and iodo substitution pattern on the phenyl ring, which significantly influences its interaction with biological targets. The presence of fluorine atoms allows for strong hydrogen bonding and electrostatic interactions, while iodine can participate in halogen bonding. These characteristics enhance the compound's ability to modulate enzyme and receptor activities, leading to various biological effects.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their conformation and function.
  • Receptor Modulation : It may act as a modulator for certain receptors, enhancing or inhibiting their activity depending on the context .

Biological Activity Overview

The compound has been investigated for several biological activities:

Activity TypeDescription
Anticancer Activity Exhibits growth inhibition in various cancer cell lines by targeting transcriptional factors.
Neurotransmitter Modulation Potentially enhances cholinergic signaling by modulating muscarinic receptors.
Antimicrobial Properties Shows promise in inhibiting bacterial growth through interference with metabolic pathways.

Anticancer Activity

A study focused on the compound's ability to inhibit EWS-FLI1 transcriptional activity in Ewing sarcoma cells demonstrated significant growth inhibition with an IC50 value of 0.18 μM. This suggests that the compound effectively targets the transcriptional machinery crucial for tumor proliferation .

Neurotransmitter Modulation

Research has indicated that compounds structurally related to this compound can act as positive allosteric modulators (PAMs) at muscarinic receptors. This modulation can enhance acetylcholine signaling, potentially offering therapeutic benefits in neurodegenerative diseases .

Antimicrobial Properties

Investigations into the antimicrobial effects of halogenated compounds have shown that this compound exhibits inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of metabolic pathways essential for bacterial growth .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

  • Absorption : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability.
  • Distribution : Studies suggest rapid distribution in tissues, with a notable accumulation in organs such as the liver and kidneys.
  • Metabolism : The compound is likely metabolized via phase I reactions involving cytochrome P450 enzymes, which may affect its bioavailability and efficacy.
  • Excretion : Primarily excreted through renal pathways, necessitating monitoring of kidney function during therapeutic use .

Properties

Molecular Formula

C7H7ClF2IN

Molecular Weight

305.49 g/mol

IUPAC Name

(2,3-difluoro-5-iodophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6F2IN.ClH/c8-6-2-5(10)1-4(3-11)7(6)9;/h1-2H,3,11H2;1H

InChI Key

IWKQUMSTMFEYGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)F)F)I.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.